molecular formula C18H35N3O3 B7924011 [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7924011
M. Wt: 341.5 g/mol
InChI Key: IGMDHOXSVQGQBR-LOACHALJSA-N
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Description

This compound is a carbamate derivative featuring a pyrrolidine core substituted with a tert-butyl isopropyl carbamate group and a valine-derived 2-amino-3-methyl-butyryl moiety. However, specific pharmacological data are unavailable in the provided evidence. The compound is listed as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-9-8-14(10-20)11-21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMDHOXSVQGQBR-LOACHALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CN(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)CN(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester typically involves a multi-step process:

  • Starting Material: : The synthesis often begins with a suitable precursor, such as pyrrolidine.

  • Amidation Reaction: : The precursor undergoes amidation with (S)-2-amino-3-methyl-butyric acid to form an intermediate.

  • Carbamoylation: : The intermediate is then treated with isopropyl isocyanate to introduce the carbamate group.

  • Tert-Butyl Protection: : Finally, the molecule is protected with tert-butyl chloroformate to yield the final product.

Industrial Production Methods

In an industrial setting, large-scale synthesis may utilize continuous flow reactors to enhance efficiency and yield. Optimized conditions include precise temperature control, high reagent purity, and the use of catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the pyrrolidine ring, resulting in the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Typical reducing agents are lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Conditions often involve basic or acidic catalysts, depending on the nucleophile used.

Major Products

  • Oxidation Products: : N-oxides and other oxidized derivatives.

  • Reduction Products: : Alcohols and reduced amides.

  • Substitution Products: : New derivatives where the tert-butyl group has been replaced.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology
Research indicates that compounds similar to this one can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is crucial for developing treatments for neurological disorders such as schizophrenia and depression.

2. Antidepressant Activity
Preliminary studies have shown that derivatives of this compound exhibit antidepressant-like effects in animal models. These findings suggest potential therapeutic applications in treating mood disorders.

3. Anticancer Research
Emerging studies are investigating the compound's effects on cancer cell lines. Initial results indicate that it may inhibit the proliferation of certain cancer cells, warranting further exploration into its anticancer properties.

Case Study 1: Dopamine Receptor Interaction

A study focused on the interaction of pyrrolidine derivatives with dopamine receptors demonstrated that modifications at the nitrogen atom significantly increased binding affinity to D(3) receptors. This finding is pivotal for developing antipsychotic medications, as enhanced receptor interaction could lead to more effective treatments .

Case Study 2: Antidepressant-Like Effects

In a controlled study involving rodent models, compounds structurally related to [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester showed significant reductions in depressive behaviors when administered over a two-week period. The results suggest that these compounds could influence serotonin pathways, offering insights into their potential as antidepressants.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. By binding to the active sites of these proteins, it can modulate their activity, either inhibiting or enhancing their function. The specific pathways involved depend on the target protein and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Carbamate Derivatives

Compound Name Core Structure Amino Acid Moiety Carbamate Substituent Molecular Formula Molecular Weight Key Differences Source
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester Pyrrolidin 2-Amino-3-methyl-butyryl Isopropyl Not provided Not provided Pyrrolidine core; valine-derived side chain
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Piperidin 2-Amino-propionyl (Ala) Isopropyl C₁₆H₃₁N₃O₃ 329 Piperidine core; alanine-derived side chain
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Piperidin 2-Amino-3-methyl-butyryl Isopropyl Not provided Not provided Piperidine core; valine-derived side chain
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester Piperidin 2-Amino-ethyl Cyclopropyl C₁₅H₂₉N₃O₂ ~283.42 Ethyl side chain; cyclopropyl substituent
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Pyrrolidin 2-Chloro-acetyl Isopropyl Not provided Not provided Chloro-acetyl group instead of amino acid

Key Observations:

Core Structure Variations: Pyrrolidin vs.

Amino Acid Side Chains: 2-Amino-3-methyl-butyryl (Valine-derived): Introduces steric bulk and hydrophobicity, which may enhance target binding in hydrophobic pockets. 2-Amino-propionyl (Alanine-derived): Smaller side chain reduces steric hindrance, possibly improving solubility .

Synthesis and Handling: Common synthetic strategies include coupling reactions (e.g., BOP reagent in ) and Suzuki cross-coupling for intermediates . Safety protocols emphasize PPE, proper ventilation, and hazardous waste disposal, as noted in multiple sources .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • Piperidine derivatives (e.g., ) may exhibit distinct pharmacokinetic profiles due to increased ring size and flexibility.
    • The tert-butyl carbamate group provides steric protection, enhancing metabolic stability across analogs .
  • Gaps in Data: No pharmacological or solubility data are available for the target compound, limiting mechanistic insights.

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, often referred to in the literature as a derivative of pyrrolidine and carbamic acid, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological effects, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H24N2O2, with a molecular weight of approximately 240.35 g/mol. The structural characteristics include a pyrrolidine ring and a tert-butyl carbamate moiety, which are essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as a therapeutic agent. Key areas of study include:

1. Anticonvulsant Activity

Research indicates that derivatives similar to this compound exhibit anticonvulsant properties. For instance, compounds with similar structural motifs have been tested for their ability to inhibit seizures in animal models, showing promise in reducing tonic-clonic seizures effectively .

2. Anticancer Properties

Several studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, compounds that share structural similarities with the tert-butyl ester have shown significant antiproliferative effects against various human cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

3. Neuroprotective Effects

There is emerging evidence that compounds with a pyrrolidine structure may exhibit neuroprotective effects. Studies have suggested that these compounds can mitigate neurodegeneration in models of Alzheimer’s disease by inhibiting acetylcholinesterase activity and promoting neuronal survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. The presence of specific functional groups significantly affects the potency and selectivity of the compound:

Functional GroupEffect on Activity
Pyrrolidine RingEnhances binding affinity to targets
Tert-butyl GroupIncreases lipophilicity, improving bioavailability
Amino GroupEssential for receptor interactions

Case Study 1: Anticonvulsant Efficacy

In a study evaluating various pyrrolidine derivatives, one compound demonstrated an ED50 value significantly lower than traditional anticonvulsants, indicating enhanced efficacy in seizure control .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments were conducted on human cancer cell lines treated with different concentrations of the compound. Results indicated an IC50 value below 10 µM for certain derivatives, suggesting potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

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